Broad-Spectrum Selectivity: Inactive Across >85 NIH Molecular Libraries Program Targets Including Multiple Phosphatases
The target compound (CID 1548752) was tested in >85 distinct biochemical and cell-based assays through the NIH Molecular Libraries Program and returned 'Inactive' results across all targets, including the phosphatases Cdc25B (AID 368), MKP-1 (AID 374), MKP-3 (AID 425), and the PTP1B-related phosphatase LYP (AID 606, two independent entries) [1]. In contrast, structurally related sulfonamidobenzamide analogs bearing 4-substituted thiazole rings have demonstrated confirmed PTP1B inhibitory activity—for example, compound MSE-13 and MSE-14 from the benzene-sulfonamide series achieved PTP1B IC50 values of 0.88 µM and 3.33 µM, respectively [2]. A close analog with a cyclohexylmethylsulfamoyl substitution (BindingDB BDBM36863) showed an IC50 >55,700 nM at STAT1, while the 2-thenylsulfamoyl analog (BDBM74446) yielded IC50 = 79,400 nM at PTPN22 and PTPN7 [3]. The target compound's complete lack of activity across this broad panel establishes a uniquely clean baseline for mechanistic studies where confounding off-target effects must be excluded.
| Evidence Dimension | Number of assay targets with confirmed activity vs. total screened |
|---|---|
| Target Compound Data | 0 active / >85 targets screened (all Inactive); includes Cdc25B, MKP-1, MKP-3, LYP, Hsp90, Bfl-1, S1P receptors, FAK, JNK3, and >70 additional targets |
| Comparator Or Baseline | Structurally related benzene-sulfonamide analogs: MSE-13 PTP1B IC50 = 0.88 µM (Ghareb et al., 2019); cyclohexylmethylsulfamoyl analog: STAT1 IC50 >55,700 nM; 2-thenylsulfamoyl analog: PTPN22 IC50 = 79,400 nM |
| Quantified Difference | Target compound: 0% hit rate across all screened targets; comparator analogs: confirmed micromolar-range activity at phosphatases and other enzymes |
| Conditions | NIH Molecular Libraries Program HTS and confirmatory assays (biochemical and cell-based); recombinant human enzyme assays for comparator PTP1B data |
Why This Matters
For researchers requiring a silent control compound or a selectivity-validated scaffold for fragment-based or PROTAC design, the absence of confounding activity across >85 targets eliminates the need for extensive counter-screening before deployment in cellular assays.
- [1] PubChem BioAssay Summary for CID 1548752. AID entries 368, 374, 425, 606, and >80 additional assays. All outcomes: Inactive. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/1548752/assaysummary/JSON View Source
- [2] Ghareb N, et al. Toward a treatment of diabesity: Rational design, synthesis and biological evaluation of benzene-sulfonamide derivatives as a new class of PTP-1B inhibitors. Bioorg Chem. 2019;86:322-338. doi:10.1016/j.bioorg.2019.01.052. PMID: 30743173. View Source
- [3] BindingDB: BDBM36863 (4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide), IC50 >5.57E+4 nM at STAT1; BDBM74446 (4-(2-thenylsulfamoyl)-N-thiazol-2-yl-benzamide), IC50 = 7.94E+4 nM at PTPN22 and PTPN7. https://www.bindingdb.org/ View Source
